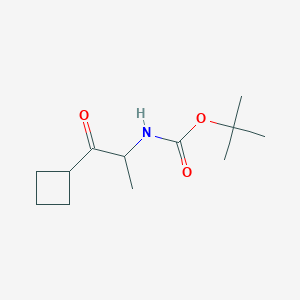
tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is often used in research and development due to its unique structure and properties.
Preparation Methods
The synthesis of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and for the preparation of N-Boc-protected anilines.
Biology: It serves as a reagent in biochemical studies and enzyme reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate proteins such as the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological systems.
Comparison with Similar Compounds
tert-Butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl N-(1-cyclohexyl-1-oxopropan-2-yl)carbamate
- tert-Butyl (1-oxopropan-2-yl)carbamate
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate These compounds share structural similarities but differ in their specific functional groups and applications. The unique cyclobutyl group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-8(10(14)9-6-5-7-9)13-11(15)16-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
FNKKVIQAHDYTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


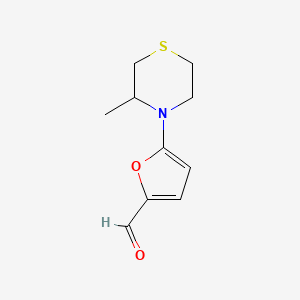
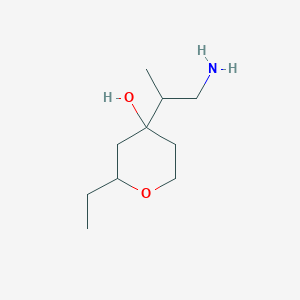
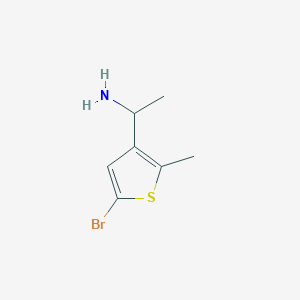
![1-[1-(Aminomethyl)cyclopropyl]-1-(2,2-dimethylcyclopropyl)ethan-1-ol](/img/structure/B13169107.png)
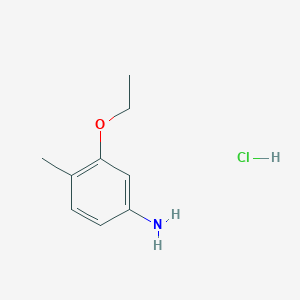
![(2R,3S,5S)-1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13169125.png)
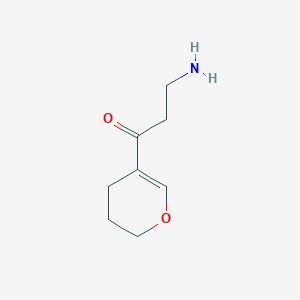
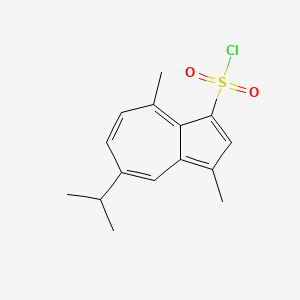
![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
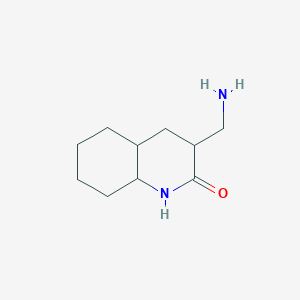
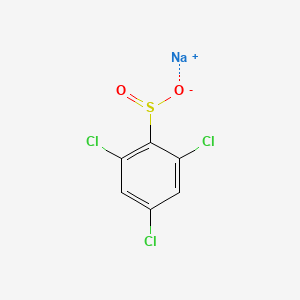
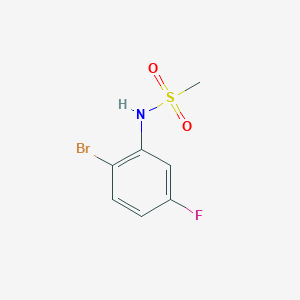
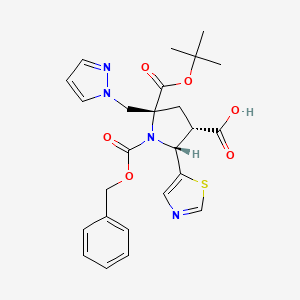
![1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)
